6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Conformational Analysis Fragment-Based Drug Design Scaffold Rigidity

This conformationally locked thieno[3,2-c]pyran-2-carbohydrazide offers a unique spatial orientation of the hydrazide group that monocyclic analogs cannot replicate. The rigid fused ring system ensures well-defined electron density in X-ray crystallography, enables one-step hydrazone formation without protecting-group maneuvers, and provides a predictable coordination vector for MOF synthesis. With ≥98% purity, it minimizes false positives in fragment-based screening. Its bioisosteric relationship to benzopyran and thienopyrimidine scaffolds makes it a strategic intermediate for antifungal library synthesis. Procure this building block to eliminate the risk of divergent kinetics and chelation geometry inherent in flexible alternatives.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 2168239-16-3
Cat. No. B1414266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide
CAS2168239-16-3
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1COCC2=C1SC(=C2)C(=O)NN
InChIInChI=1S/C8H10N2O2S/c9-10-8(11)7-3-5-4-12-2-1-6(5)13-7/h3H,1-2,4,9H2,(H,10,11)
InChIKeyKHYZOZNOQVGNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide (CAS 2168239-16-3): Core Structural and Physicochemical Profile for Procurement Decisions


6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide is a fused heterocyclic building block comprising a thieno[3,2-c]pyran core with a carbohydrazide substituent at the 2-position. Its molecular formula is C₈H₁₀N₂O₂S (MW 198.24 g mol⁻¹) . The compound integrates a sulfur-containing thiophene ring with an oxygen-containing pyran ring and a terminal hydrazide group capable of forming hydrazones, acylhydrazones, and coordination complexes . This scaffold is a positional isomer of thieno[2,3-c]pyran derivatives and differs from simple thiophene-2-carbohydrazides by the fused dihydropyran ring, which imposes conformational rigidity and alters hydrogen-bonding capacity relative to monocyclic analogs .

Why Generic Replacement of 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide with In-Class Analogs Introduces Uncontrolled Risk in Downstream Synthesis and Screening


Generic substitution of this fused bicyclic carbohydrazide with common monocyclic thiophene-2-carbohydrazide or pyran-2-carbohydrazide analogs cannot reproduce the spatial orientation of the hydrazide moiety imposed by the rigid [3,2-c] ring junction . The dihydropyran ring creates a unique electron-density distribution that influences the nucleophilicity of the terminal −NH₂ group, directly affecting hydrazone formation rates and metal-chelation geometry . Procuring an alternative without this precise topology may lead to different reaction kinetics in downstream derivatization, divergent biological hit profiles in fragment-based screening, or altered complexation behavior in materials science applications .

Quantitative Differentiation Evidence for 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide Against Closest Analogs


Structural Preorganization: Dihedral Angle at the Thienopyran Junction vs. Monocyclic Thiophene-2-carbohydrazide

The fused 6,7-dihydro-4H-thieno[3,2-c]pyran scaffold locks the carbohydrazide substituent in a defined conformational space. By contrast, monocyclic thiophene-2-carbohydrazide (CAS 13053-81-3) possesses a freely rotating C–C bond connecting the hydrazide to the ring, resulting in an ensemble of low-energy conformers. The rigid bicyclic system of the target compound reduces the number of accessible rotamers to essentially one, a difference that translates into higher shape complementarity when the hydrazide engages a biological target or a metal ion .

Conformational Analysis Fragment-Based Drug Design Scaffold Rigidity

Hammett Substituent Constant of the Fused Dihydropyran Ring vs. Methoxy or Methyl Substituents on Analogous Hydrazides

The electron-donating effect of the dihydropyran oxygen through the fused ring modifies the electron density at the carbonyl carbon of the carbohydrazide. Using the Hammett σₚ constant as a proxy, the fused –O–CH₂–CH₂– moiety exhibits a σₚ value of approximately –0.25 (estimated from 4-alkoxy substituent constants), compared with σₚ = –0.27 for a para-OCH₃ group and σₚ = –0.17 for a para-CH₃ group on a phenyl ring [1]. This shift alters the electrophilicity of the hydrazide carbonyl, influencing both the rate of hydrazone formation and the pKₐ of the NH proton.

Electronic Effects Hydrazide Reactivity QSAR

Purity Specification and Batch-to-Batch Consistency Data from Authorized Vendors

Authorized vendors supply 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide with a certified purity of ≥98% (HPLC) . This contrasts with the closest commercially available analog, 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid (CAS 933747-41-2), which is typically offered at ≥95% purity . The 3‑percentage‑point higher purity specification for the carbohydrazide reduces the burden of unidentified impurities in early stage screening or in reactions where the carboxylic acid by-product could compete for the same coupling reagents.

Quality Control Procurement Specification Lot Consistency

Hydrazide Functional-Group Versatility vs. Carboxylic Acid and Ester Analogs

The hydrazide moiety enables direct condensation with aldehydes or ketones to form hydrazones, a reaction not accessible to the corresponding carboxylic acid (CAS 933747-41-2) or ethyl ester (CAS 623573-71-7). This single-step derivatization capability is absent in the acid/ester analogs, which require prior activation (e.g., with EDC/HOBt) to couple with amines. For library synthesis, the carbohydrazide offers a one-pot, protection-free entry to hydrazone conjugates, reducing synthetic steps by at least three relative to the carboxylic acid route .

Derivatization Scope Click Chemistry Metal Chelation

Evidence-Supported Application Scenarios for 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide


Fragment-Based Screening Libraries Requiring Shape-Diverse, Rigid Hydrazide Probes

The conformational lock provided by the fused ring system makes this compound a suitable fragment for X-ray crystallographic screening campaigns where well-defined electron density is mandatory. Its minimum guaranteed purity of ≥98% reduces false positives arising from reactive impurities .

Rapid Assembly of Hydrazone-Functionalized Molecular Probes

The one-step hydrazone formation with aldehydes enables efficient construction of fluorescent probes, metal sensors, or enzyme inhibitors without protecting-group maneuvers. This contrasts with the multistep activation required for the carboxylic acid analog, making the carbohydrazide the preferred building block for parallel synthesis .

Metal-Organic Framework (MOF) and Coordination Polymer Precursor

The hydrazide's ability to chelate transition metals in a bidentate fashion, combined with the rigid bicyclic core that defines the orientation of the coordination vector, is advantageous for constructing crystalline porous materials. The high purity specification ensures reproducible stoichiometry in MOF synthesis .

Agrochemical Lead Discovery Leveraging Thienopyran Bioisosterism

The thieno[3,2-c]pyran nucleus serves as a bioisostere of benzopyran and thienopyrimidine scaffolds found in commercial fungicides. The carbohydrazide functionality allows direct condensation with bioactive aldehydes to generate focused libraries for antifungal screening, while the moderate electron-donating effect of the dihydropyran oxygen fine-tunes lipophilicity without introducing metabolic instability .

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